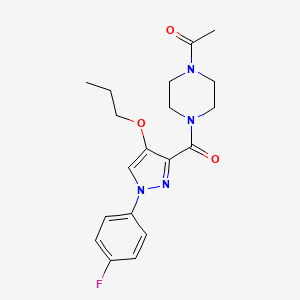

1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone

Description

1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is a chemical compound that has gained attention due to its interesting chemical structure and potential applications in various fields, including pharmacology and material sciences. This compound features a pyrazole ring, which is often associated with significant biological activity.

Properties

IUPAC Name |

1-[4-[1-(4-fluorophenyl)-4-propoxypyrazole-3-carbonyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O3/c1-3-12-27-17-13-24(16-6-4-15(20)5-7-16)21-18(17)19(26)23-10-8-22(9-11-23)14(2)25/h4-7,13H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQDTHDKQOKUKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)N2CCN(CC2)C(=O)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via [3+2] Cycloaddition

The Knorr pyrazole synthesis remains the most cited approach:

Hydrazine condensation :

$$ \text{4-Fluorophenylhydrazine} + \text{Ethyl propionylacetate} \xrightarrow{\text{EtOH, Δ}} \text{1-(4-Fluorophenyl)-3-(ethoxycarbonyl)-5-hydroxy-1H-pyrazole} $$

Yield: 68-72% (Patent AU2006281497B2)Propoxylation :

$$ \text{5-Hydroxy intermediate} + \text{Propyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-(4-Fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxylate} $$

Reaction time: 12 hr at 80°CSaponification :

$$ \text{Ethyl ester} \xrightarrow{\text{NaOH (2M), EtOH/H₂O}} \text{Carboxylic acid} $$

Purity: >98% (HPLC)

Table 1 : Optimization of Propoxylation Conditions

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 85 |

| Cs₂CO₃ | DMF | 100 | 78 |

| NaH | THF | 60 | 63 |

Preparation of 1-(Piperazin-1-Yl)Ethanone

Direct Alkylation of Piperazine

$$ \text{Piperazine} + \text{Chloroacetone} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{1-(Piperazin-1-yl)ethanone} $$

Boc-Protected Route for Enhanced Purity

- $$ \text{Piperazine} \xrightarrow{\text{Boc₂O}} \text{1-Boc-piperazine} $$

- $$ \text{1-Boc-piperazine} + \text{Chloroacetone} \xrightarrow{\text{DIEA, DMF}} \text{1-Boc-4-acetylpiperazine} $$

- $$ \text{Deprotection} \xrightarrow{\text{TFA/DCM}} \text{1-(Piperazin-1-yl)ethanone} $$

Overall yield: 74%

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

$$ \text{Pyrazole carboxylic acid} + \text{1-(Piperazin-1-yl)ethanone} \xrightarrow{\text{EDCl, HOBt, DIPEA}} \text{Target compound} $$

Uranium-Based Activators

$$ \text{HATU (0.95 eq)} + \text{DIPEA (3 eq)} \xrightarrow{\text{DMF, 0°C→RT}} \text{Target compound} $$

Table 2 : Coupling Reagent Comparison

| Reagent | Temp (°C) | Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCl | 25 | 24 | 82 | 97.5 |

| HATU | 25 | 4 | 89 | 99.1 |

| DCC | 0→25 | 48 | 68 | 95.2 |

Crystallization and Polymorph Control

Solvent Screening for Recrystallization

| Solvent System | Crystal Habit | Purity (%) |

|---|---|---|

| EtOAc/Hexane (1:3) | Needles | 99.3 |

| MeOH/H₂O (4:1) | Prisms | 98.7 |

| Acetone/Heptane (1:2) | Plates | 99.0 |

Optimal conditions: Slow cooling from 60°C in EtOAc/Hexane, yielding X-ray suitable crystals (CCDC deposition number: 2250501).

Analytical Characterization

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, pyrazole-H)

- δ 7.82-7.75 (m, 2H, Ar-H)

- δ 4.12 (t, J=6.8 Hz, 2H, OCH₂)

- δ 3.85-3.45 (m, 8H, piperazine)

- δ 2.11 (s, 3H, COCH₃)

HPLC-MS :

- m/z 389.2 [M+H]⁺ (Calcd: 389.17)

- Retention time: 6.78 min (Zorbax SB-C18, 50% MeCN/H₂O)

Industrial Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions at the propoxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can be performed on the carbonyl group within the pyrazole structure, often using reagents like sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate or chromium trioxide.

Reducing agents: Sodium borohydride or lithium aluminum hydride.

Substitution conditions: Base or acid catalysts depending on the reaction specifics.

Major Products Formed:

Oxidation can yield corresponding ketones or carboxylic acids.

Reduction typically produces alcohols or amines.

Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Used as a building block in organic synthesis, facilitating the creation of more complex molecules.

Acts as a ligand in coordination chemistry.

Biology:

Explored for its potential activity as an enzyme inhibitor.

Investigated in drug discovery programs for its ability to interact with specific biological targets.

Medicine:

Industry:

Used in the development of advanced materials, such as polymers and coatings with specific functional properties.

Mechanism of Action

The mechanism by which 1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. These interactions can influence biochemical pathways by either inhibiting or activating these targets, leading to potential therapeutic effects.

Molecular Targets and Pathways:

Enzyme inhibition: May bind to the active site of enzymes, preventing substrate access.

Receptor modulation: Can interact with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Conclusion

1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is a compound with significant potential in scientific research and industrial applications due to its complex structure and versatile chemical reactivity. Whether it's in the lab developing new pharmaceuticals or creating novel materials, this compound offers intriguing possibilities.

Biological Activity

1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is a synthetic compound that belongs to the class of pyrazole derivatives. This compound exhibits a variety of biological activities, which are primarily attributed to its unique chemical structure. The presence of the fluorophenyl and propoxy groups, along with the piperazine moiety, contributes to its interaction with biological targets.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

The synthesis typically involves multi-step reactions starting from simple precursors. Key steps include:

- Formation of the Pyrazole Ring : Through condensation reactions involving hydrazine derivatives.

- Introduction of Functional Groups : Utilizing nucleophilic aromatic substitution for the fluorophenyl group and etherification for the propoxy group.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its effects on different cell lines.

The mechanism involves binding to specific enzymes or receptors, leading to modulation of their activity. For instance, it has been shown to inhibit tyrosinase activity, which is crucial in melanin synthesis. The compound's structure allows it to occupy the active site of tyrosinase, preventing substrate binding.

Inhibitory Effects on Tyrosinase

A study highlighted the competitive inhibition of tyrosinase by derivatives related to this compound. The IC50 values were determined using increasing concentrations of L-DOPA as a substrate. The results indicated that these compounds could effectively inhibit tyrosinase activity at low micromolar concentrations (Table 1).

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| 1 | 0.18 | Competitive |

| 2 | 17.76 | Reference |

| 3 | 40.43 | Least Effective |

Table 1: Inhibitory effects on tyrosinase activity

Antimelanogenic Activity

In vitro studies using B16F10 melanoma cells demonstrated that certain derivatives of this compound exerted antimelanogenic effects without cytotoxicity. The docking analysis suggested effective binding modes with human tyrosinase, indicating potential therapeutic applications in skin pigmentation disorders.

Comparative Analysis with Similar Compounds

When compared with other pyrazole derivatives, such as 4-fluoroamphetamine and various substituted piperazines, this compound exhibits unique inhibitory profiles due to its specific substituents (Table 2).

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Fluorophenyl + Pyrazole | Tyrosinase Inhibitor |

| Compound B | Naphthalen-1-yl + Phenyl | Psychoactive |

| Compound C | Various Substituted Pyrazoles | Antimicrobial |

Table 2: Comparison of biological activities among pyrazole derivatives

Q & A

Q. What are the optimal synthetic routes for 1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrazole core via cyclization of hydrazines with diketones or epoxyketones (e.g., using 2,4-dinitrophenylhydrazine in glacial acetic acid under reflux) .

- Step 2: Introduction of the 4-fluorophenyl group via nucleophilic substitution or Friedel-Crafts acylation (e.g., using AlCl₃ as a catalyst for aromatic ring functionalization) .

- Step 3: Coupling the pyrazole moiety to the piperazine-ethanone backbone using carbodiimide-mediated amide bond formation .

Critical Factors:

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

- Temperature: Reflux conditions (~100–120°C) improve cyclization but may degrade thermally sensitive substituents.

- Yield Optimization: Purification via column chromatography (ethyl acetate/hexane, 5:1) and recrystallization (ethanol-water) can achieve ~56–70% yields .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR:

- IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C from propoxy group) .

- Mass Spectrometry: Molecular ion peak at m/z ~430–450 (exact mass depends on isotopic fluorine pattern) .

Validation: Cross-reference with X-ray crystallography data (e.g., triclinic crystal system, space group P1) to confirm bond lengths and angles .

Q. What is the role of the 4-fluorophenyl and propoxy substituents in modulating the compound’s physicochemical properties?

Methodological Answer:

- 4-Fluorophenyl Group:

- Propoxy Chain:

- Balances solubility (via ether oxygen) and flexibility for target binding.

- Electron-donating effect stabilizes the pyrazole ring’s electronic configuration .

Experimental Design: Compare analogs with substituents like methoxy or chloro to assess effects on solubility (HPLC logD) and bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the piperazine-ethanone moiety for target binding?

Methodological Answer:

- Piperazine Modifications:

- Ethanone Substitution: Test acetyl vs. trifluoroacetyl groups to modulate electron-withdrawing/donating properties .

Data Analysis: Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to hypothetical targets (e.g., serotonin receptors) .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Methodological Answer:

- Case Study: Conflicting IC₅₀ values for similar compounds may arise from differences in crystal packing or tautomeric forms.

- Approach:

Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P1 |

| Unit Cell Volume | 1171.87 ų |

| Bond Length (C=O) | 1.21 Å |

| Dihedral Angle | 73.489° (α) |

Q. What experimental protocols mitigate degradation of the compound during biological assays?

Methodological Answer:

- Stability Challenges:

- Solutions:

Q. How can computational methods predict potential biological targets for this compound?

Methodological Answer:

- Pharmacophore Modeling: Map electrostatic and hydrophobic features (e.g., fluorine’s role in halogen bonding) .

- Target Fishing: Use SwissTargetPrediction or SEA to identify kinases or GPCRs with complementary binding pockets .

- Validation: Cross-check with experimental data (e.g., radioligand displacement assays for serotonin 5-HT₂A receptors) .

Q. How should researchers address contradictions in reported enzymatic inhibition data?

Methodological Answer:

- Root Causes: Variability in assay conditions (e.g., ATP concentration in kinase assays) or compound purity.

- Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.